molecular formula C18H24ClN3O4 B12887230 (2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride

(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride

Cat. No.: B12887230
M. Wt: 381.9 g/mol
InChI Key: IQAHMZSMIAWVFP-YMIDMNJRSA-N
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Description

(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride is a complex organic compound with a unique structure It belongs to the class of oxazolo-pyrrolo-pyrazine derivatives and is characterized by its multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H24ClN3O4

Molecular Weight

381.9 g/mol

IUPAC Name

(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride

InChI

InChI=1S/C18H23N3O4.ClH/c1-2-17(19)16(23)21-13(11-12-7-4-3-5-8-12)15(22)20-10-6-9-14(20)18(21,24)25-17;/h3-5,7-8,13-14,24H,2,6,9-11,19H2,1H3;1H/t13-,14-,17+,18-;/m0./s1

InChI Key

IQAHMZSMIAWVFP-YMIDMNJRSA-N

Isomeric SMILES

CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)N.Cl

Canonical SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)N.Cl

Origin of Product

United States

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